Carmine

概要

説明

コチニールは、乾燥した雌のコチニール 昆虫、特にDactylopius coccus種の体から得られる天然染料です。これらの昆虫は、アメリカ大陸の熱帯および亜熱帯地域に生息し、サボテン、特にウチワサボテンに生息しています。 コチニール染料の主要成分はカルミン酸であり、乾燥した昆虫の重量の約17〜24%を占めています 。 コチニールは、何世紀にもわたって、繊維、化粧品、食品などの製品に鮮やかな赤、スカーレット、紫色の染料を生産するために使用されてきました .

準備方法

合成経路と反応条件: コチニール染料を調製する従来の方法には、サボテンから昆虫を収穫し、乾燥させ、カルミン酸を抽出することが含まれます。 抽出プロセスは通常、乾燥した昆虫を粉砕し、アルカリ溶液で処理してカルミン酸を精製することが含まれます .

工業生産方法: 現代の工業生産では、コチニール昆虫は制御された環境でサボテンで栽培されています。昆虫は収穫され、乾燥され、カルミン酸を抽出するために処理されます。 この抽出物は、アルミニウムまたはカルシウム塩と混合されてカルミン染料が生成されます 。 最近の進歩には、微生物における遺伝子工学によってカルミン酸を生産しようとする試みが含まれ、これはより持続可能でスケーラブルな生産方法を提供する可能性があります .

化学反応の分析

反応の種類: カルミン酸を主成分とするコチニールは、次のようなさまざまな化学反応を起こします。

酸化: カルミン酸は酸化されて、さまざまな赤色と紫色を生成します。

還元: 還元反応は、染料の色強度と安定性を変化させる可能性があります。

錯体形成: カルミン酸は、アルミニウムやスズなどの金属と錯体を形成し、これはさまざまな色合いを生成し、染料の安定性を向上させるために使用されます.

一般的な試薬と条件:

酸化剤: 過酸化水素と過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム。

錯体形成剤: 硫酸アルミニウムと塩化スズ。

主要な製品:

カルミン: カルミン酸とアルミニウムまたはカルシウム塩を混合して製造されます。

4. 科学研究の応用

コチニールは、科学研究において幅広い用途があります。

科学的研究の応用

Cochineal has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in the study of metal complexation reactions.

Biology: Employed in histology for staining tissues due to its strong affinity for proteins.

Medicine: Investigated for its potential antioxidant and antimicrobial properties.

Industry: Widely used as a natural colorant in food, cosmetics, and textiles.

作用機序

コチニールの主要な活性成分であるカルミン酸は、金属イオンと安定な錯体を形成する能力を通じてその効果を発揮します。この錯体形成は、染料の色安定性と強度を向上させます。 分子標的には、カルミン酸と相互作用するタンパク質やその他の生体分子が含まれ、染色や染色用途におけるその広範な使用につながります .

6. 類似の化合物との比較

コチニールは、その高いカルミン酸含有量と、さまざまな赤色と紫色の色合いを生成する能力のために、天然染料の中で独特です。類似の化合物には、次のようなものがあります。

ケルメス: 昆虫由来の別の染料ですが、赤い色は弱いです。

マダー: 植物由来の染料で、赤色を生成しますが、コチニールの強度と安定性に欠けています。

コチニールの独自性は、その鮮やかな色、安定性、天然起源にあり、合成の代替品が利用可能であるにもかかわらず、さまざまな用途で好ましい選択肢となっています。

類似化合物との比較

Cochineal is unique among natural dyes due to its high content of carminic acid and its ability to produce a wide range of red and purple hues. Similar compounds include:

Kermes: Another insect-derived dye, but with a weaker red color.

Madder: A plant-based dye that produces red hues but lacks the intensity and stability of cochineal.

Alizarin: A synthetic dye that replaced cochineal in many applications but raised safety concerns.

Cochineal’s uniqueness lies in its vibrant color, stability, and natural origin, making it a preferred choice for various applications despite the availability of synthetic alternatives.

生物活性

Carmine, a vibrant red pigment derived from the cochineal insect (Dactylopius coccus), is primarily composed of carminic acid. It has been widely used in food, cosmetics, and pharmaceuticals due to its intense color and perceived safety. However, its biological activity has been the subject of various studies, focusing on its toxicity, mutagenicity, and potential health effects.

Chemical Composition and Properties

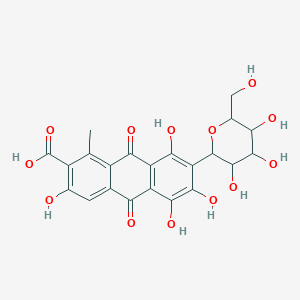

This compound's chemical formula is with a molecular weight of approximately 492.4 g/mol. It is known for its stability under acidic conditions and is soluble in water, which makes it suitable for various applications in food and cosmetics .

Acute and Chronic Toxicity

Several studies have assessed the toxicity of this compound through different administration routes:

- Acute Toxicity : In one study, mice were administered lithium this compound via intraperitoneal injection. The results indicated a significant increase in embryotoxicity with resorption rates of 20% compared to 2% in control groups .

- Chronic Toxicity : Long-term studies involving rats showed no adverse effects on body weight or pregnancy rates when administered this compound at varying doses (0, 200, 500, or 1000 mg/kg) during gestation . Notably, the highest dose group exhibited an increase in implantation sites but no teratogenic effects were observed.

Mutagenicity

This compound has been evaluated for mutagenic potential using various assays:

- Bacterial Assays : Studies demonstrated that carminic acid was not mutagenic in the Ames test (Salmonella typhimurium) nor did it show DNA-damaging ability in the Bacillus subtilis rec-assay . These findings suggest that this compound does not pose a significant genetic risk under tested conditions.

Sensitization and Allergic Reactions

This compound has been associated with allergic reactions in sensitive individuals. A notable case involved three subjects who exhibited positive patch test results after using lip salve containing this compound. Symptoms were attributed to this compound rather than other ingredients . This highlights the need for caution regarding its use in cosmetics, particularly for individuals with sensitivities.

Case Study: Teratogenicity in Mice

A series of experiments conducted on pregnant mice revealed that lithium this compound injections on specific gestational days resulted in significant teratogenic effects. The study found that injections on days 6 to 8 led to higher malformation rates compared to controls, emphasizing critical windows during embryonic development when exposure could lead to adverse outcomes .

Long-Term Exposure Studies

In a long-term study involving rats fed diets containing this compound over 90 days, no significant changes were noted in hematological parameters or organ weights. However, some dose-related accumulation of color was observed in tissues at higher doses . This indicates that while this compound may not exert overt toxic effects at lower doses, chronic exposure could lead to bioaccumulation.

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Parameter | Findings |

|---|---|

| Acute Toxicity | Increased embryotoxicity at high doses |

| Chronic Toxicity | No significant adverse effects at lower doses |

| Mutagenicity | Not mutagenic in standard assays |

| Allergic Reactions | Positive reactions reported in sensitive individuals |

| Teratogenic Effects | Significant malformations observed with specific exposures |

特性

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859613 | |

| Record name | 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS], Solid | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cochineal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13066 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.3 mg/mL at 25 °C | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1260-17-9, 1343-78-8, 1219145-87-5, 1390-65-4 | |

| Record name | Carmine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cochineal (dye) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cochineal (dye) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

136 °C | |

| Record name | Carmine red | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。